molecular formula C6H5LiS B1589302 Lithium Benzenethiolate CAS No. 2973-86-6

Lithium Benzenethiolate

Cat. No.: B1589302
CAS No.: 2973-86-6
M. Wt: 116.1 g/mol
InChI Key: HPFQTCRYSOTMDJ-UHFFFAOYSA-M
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Description

Lithium benzenethiolate is an organolithium compound with the chemical formula C6H5SLi. It is a lithium salt of benzenethiol, where the hydrogen atom of the thiol group is replaced by a lithium ion. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Mechanism of Action

Target of Action

Lithium Benzenethiolate is a complex compound with multiple targets of action. Lithium, a component of this compound, is known to have several targets, including glycogen synthase kinase 3 (gsk-3) and inositol monophosphatase (impa) . These enzymes play crucial roles in various cellular processes, including cell signaling, growth, and differentiation .

Mode of Action

For instance, lithium inhibits GSK-3, a key enzyme involved in various cellular processes . It also interacts with the NMDA receptor, downregulating it and inhibiting the myoinositol second messenger system . In the context of batteries, this compound has been shown to interact with a solid-state electrolyte, Li6.4La3Zr1.4Ta0.6O12 (LLZTO), to prevent the crossover of lithium 1,2-benzenedithiolate (LBDT) in the catholyte to the lithium metal anode in a rechargeable lithium battery .

Biochemical Pathways

This compound may affect several biochemical pathways. Lithium, a component of this compound, is known to influence multiple pathways, including the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in various cellular processes, including neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Result of Action

Lithium, a component of this compound, has been shown to have neuroprotective effects, including preserving neuronal function and improving memory in animal models of dementia . It also has effects on neurotransmission and intracellular mechanisms converging towards neuroprotection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction and production of lithium, a component of this compound, have significant environmental impacts, including water and energy consumption, and can lead to soil, water, and air contamination . These factors can potentially affect the availability and quality of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium benzenethiolate can be synthesized through the reaction of benzenethiol with lithium metal or lithium hydride. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:

C6H5SH+LiC6H5SLi+H2C6H5SH + Li \rightarrow C6H5SLi + H2 C6H5SH+Li→C6H5SLi+H2

Alternatively, this compound can be prepared by the reaction of benzenethiol with a lithium alkyl or lithium aryl compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmosphere and anhydrous conditions is crucial to prevent unwanted side reactions.

Types of Reactions:

    this compound can undergo oxidation to form disulfides. For example, it reacts with oxygen or other oxidizing agents to form diphenyl disulfide:

    Oxidation: 2C6H5SLi+O2C6H5SSC6H5+2LiOH2C6H5SLi + O2 \rightarrow C6H5SSC6H5 + 2LiOH 2C6H5SLi+O2→C6H5SSC6H5+2LiOH

    Reduction: It can be reduced back to benzenethiol using reducing agents such as lithium aluminum hydride.

    this compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile. For instance, it can react with alkyl halides to form thioethers:

    Substitution: C6H5SLi+RXC6H5SR+LiXC6H5SLi + R-X \rightarrow C6H5SR + LiX C6H5SLi+R−X→C6H5SR+LiX

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Aprotic solvents like THF, diethyl ether.

Major Products:

    Disulfides: Formed through oxidation.

    Thioethers: Formed through nucleophilic substitution.

Scientific Research Applications

Lithium benzenethiolate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and solubility in organic solvents. Its lithium ion also provides distinct electrochemical properties, making it particularly useful in battery research and other electrochemical applications.

Properties

IUPAC Name

lithium;benzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQTCRYSOTMDJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450319
Record name Thiophenol lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-86-6
Record name Thiophenol lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium thiophenolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does lithium benzenethiolate interact with α,β-unsaturated esters? What are the downstream effects of this interaction?

A1: this compound acts as a nucleophilic catalyst in conjugate addition reactions with α,β-unsaturated esters. [, ] This initial addition creates an enolate intermediate, which can then undergo further reactions, such as aldol reactions, leading to the formation of more complex molecules. [] Essentially, this compound facilitates the construction of new carbon-carbon bonds, expanding the possibilities for organic synthesis.

Q2: Can you provide an example of a specific reaction where this compound plays a crucial role?

A2: One example is the synthesis of 2-substituted 2-buten-4-olides. [] this compound reacts with 2-buten-4-olide in the presence of aldehydes or ketones. This reaction forms α-substituted β-phenylthio-γ-butyrolactones, which can then be transformed into the desired 2-substituted 2-buten-4-olides through a dehydrosulfenylation process. []

Q3: Are there any spectroscopic studies highlighting the reactivity of this compound?

A3: Yes, studies employing ³¹P NMR have provided evidence for the reactivity of this compound. [] For instance, in the reaction of 1-Lithio-1-(diethoxyphosphoryl)methyl methyl sulfide with diphenyl disulfide, this compound is involved in the desulfenylation of a transient intermediate, leading to the formation of diethyl bis-(phenylthio)methyl phosphonate. [] This highlights the role of this compound in sulfur-transfer reactions.

Q4: How does this compound interact with enol phosphates of 1,3-dicarbonyl compounds?

A4: Research indicates that this compound participates in conjugate addition reactions with enol phosphates of 1,3-dicarbonyl compounds. [] While detailed mechanistic studies are limited in the provided abstracts, this interaction likely involves the nucleophilic attack of the thiolate anion on the electrophilic β-carbon of the enol phosphate, similar to its reactivity with α,β-unsaturated esters.

Q5: Are there any notable applications of this compound in organometallic chemistry?

A5: this compound plays a role in synthesizing novel manganese carbene complexes. [] For instance, it reacts with a dicarbonyl(ferrocenylcarbyne)(methylcyclopentadienyl)manganese tetrachloroborate complex, replacing the chlorine ligands and forming carbene complexes with sulfur as a heteroatom adjacent to the carbene carbon. [] These complexes are potentially valuable in various catalytic applications.

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